molecular formula C12H25NO3S B14210047 1-Propanesulfonic acid, 3-[(3,3,5-trimethylcyclohexyl)amino]- CAS No. 819849-88-2

1-Propanesulfonic acid, 3-[(3,3,5-trimethylcyclohexyl)amino]-

Cat. No.: B14210047
CAS No.: 819849-88-2
M. Wt: 263.40 g/mol
InChI Key: YTGAYYCRZJQJNU-UHFFFAOYSA-N
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Description

1-Propanesulfonic acid, 3-[(3,3,5-trimethylcyclohexyl)amino]- is a chemical compound with a complex structure that includes a sulfonic acid group and a cyclohexylamine derivative.

Preparation Methods

The synthesis of 1-Propanesulfonic acid, 3-[(3,3,5-trimethylcyclohexyl)amino]- typically involves the reaction of 3-aminopropanesulfonic acid with 3,3,5-trimethylcyclohexylamine. The reaction conditions often include the use of solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-Propanesulfonic acid, 3-[(3,3,5-trimethylcyclohexyl)amino]- undergoes various chemical reactions, including:

Scientific Research Applications

1-Propanesulfonic acid, 3-[(3,3,5-trimethylcyclohexyl)amino]- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Propanesulfonic acid, 3-[(3,3,5-trimethylcyclohexyl)amino]- involves its interaction with specific molecular targets. It is known to inhibit the interaction of amyloid-beta peptides with endogenous glycosaminoglycans, thereby preventing the formation of beta-sheets. This action is particularly relevant in the context of Alzheimer’s disease, where the compound helps to reduce amyloid plaque formation .

Comparison with Similar Compounds

Similar compounds to 1-Propanesulfonic acid, 3-[(3,3,5-trimethylcyclohexyl)amino]- include:

Properties

CAS No.

819849-88-2

Molecular Formula

C12H25NO3S

Molecular Weight

263.40 g/mol

IUPAC Name

3-[(3,3,5-trimethylcyclohexyl)amino]propane-1-sulfonic acid

InChI

InChI=1S/C12H25NO3S/c1-10-7-11(9-12(2,3)8-10)13-5-4-6-17(14,15)16/h10-11,13H,4-9H2,1-3H3,(H,14,15,16)

InChI Key

YTGAYYCRZJQJNU-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(C1)(C)C)NCCCS(=O)(=O)O

Origin of Product

United States

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